molecular formula C23H18BrN3O2S2 B12451190 N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide

Cat. No.: B12451190
M. Wt: 512.4 g/mol
InChI Key: PBDQFENTSOGPPY-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a benzothiazole ring, a bromine atom, and an ethoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Phenyl Isocyanate: The benzothiazole derivative is then reacted with phenyl isocyanate to form the corresponding carbamothioyl derivative.

    Bromination and Ethoxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific proteins or enzymes involved in disease pathways.

    Materials Science: It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and the carbamothioyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the benzothiazole ring, bromine atom, and ethoxy group makes it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C23H18BrN3O2S2

Molecular Weight

512.4 g/mol

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-bromo-4-ethoxybenzamide

InChI

InChI=1S/C23H18BrN3O2S2/c1-2-29-19-12-9-15(13-17(19)24)21(28)27-23(30)25-16-10-7-14(8-11-16)22-26-18-5-3-4-6-20(18)31-22/h3-13H,2H2,1H3,(H2,25,27,28,30)

InChI Key

PBDQFENTSOGPPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Br

Origin of Product

United States

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